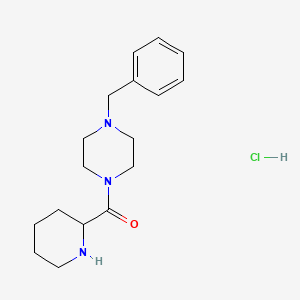
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride
Descripción general
Descripción
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride, or 4-BPMH, is an organic molecule that is of interest to many researchers due to its wide range of potential applications in scientific research. This molecule is a derivative of piperazine, and its hydrochloride salt form is commonly used in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study involved the synthesis of pyridine derivatives with benzothiazolyl and piperazinyl substructures, demonstrating variable and modest antimicrobial activity against strains of bacteria and fungi. This illustrates the potential use of related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
Another research focused on the structural, thermal, and optical properties of specific piperidinyl methanone derivatives. These studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to better understand the compound's molecular interactions and stability, which could inform material science and pharmaceutical development (Karthik et al., 2021).
Molecular Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists featuring piperidinyl methanone structures has been conducted to understand how these compounds bind to receptors. This kind of study is crucial for the development of drugs targeting specific receptors, offering insights into designing more effective therapeutic agents (Shim et al., 2002).
Enzyme Inhibition for Therapeutic Applications
A synthesis and in silico study of furanyl piperazinyl methanone derivatives aimed at identifying new therapeutic agents showcased these compounds' enzyme inhibitory activity. Such research is fundamental in discovering new treatments for diseases like Alzheimer's by targeting specific enzymes (Hussain et al., 2017).
Tubulin Polymerization Inhibition
The design and synthesis of benzyl triazolyl piperazinyl methanone conjugates have been explored for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. This research underscores the potential of these compounds in cancer therapy, demonstrating the diverse biomedical applications of piperazinyl methanone derivatives (Manasa et al., 2020).
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-3,6-7,16,18H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBWXMXTRZILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
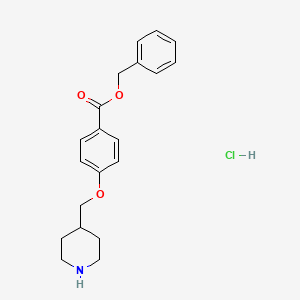
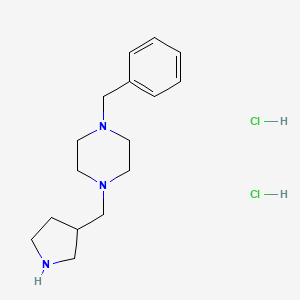
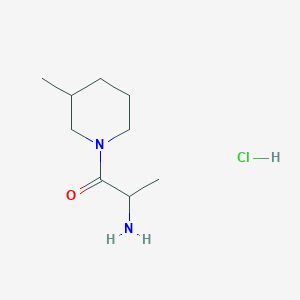

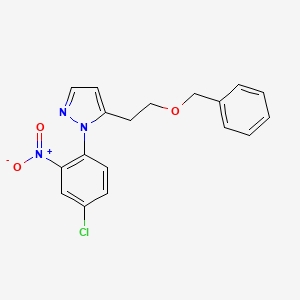

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
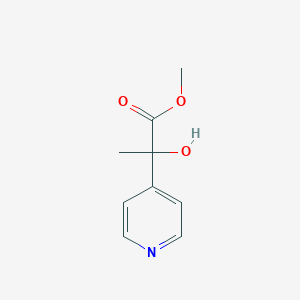
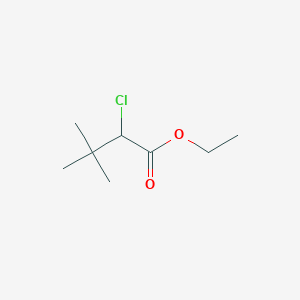
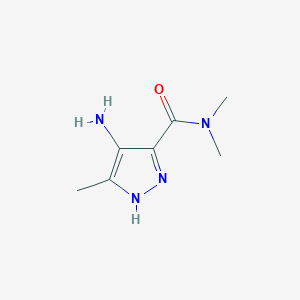
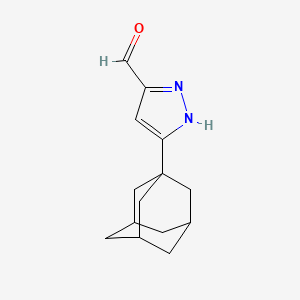

![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)